molecular formula C9H13NO3S B14418267 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide CAS No. 82020-54-0

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide

Cat. No.: B14418267
CAS No.: 82020-54-0
M. Wt: 215.27 g/mol
InChI Key: PFTSGHGQULOUHB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide (CAS 82020-54-0) is a high-purity sulfonamide derivative supplied for advanced scientific research. This compound, with a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol, is characterized by a hydroxyl group and an isopropyl group on the benzene ring, which contributes to its distinct physicochemical properties . In biological research, this benzenesulfonamide shows significant promise due to its potential to mimic para-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, the compound can disrupt essential folic acid synthesis, thereby exhibiting potential antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its antimicrobial applications, this sulfonamide is also investigated for its cytotoxic effects. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), through the modulation of key apoptotic pathway proteins such as p53 and Bcl-2 . Furthermore, the primary sulfonamide moiety (-SO2NH2) is a well-known pharmacophore in the design of enzyme inhibitors, particularly targeting various human carbonic anhydrase (CA) isoforms, which are relevant in conditions like glaucoma, epilepsy, and cancer . The compound is synthesized via a optimized route that involves methoxy protection of the benzene ring, regioselective sulfonation, installation of the sulfonamide group, and final demethylation to achieve the desired product with high regioselectivity and a purity exceeding 95%, as validated by HPLC . 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide is offered for chemistry and biology research applications and must be used by qualified laboratory professionals. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

82020-54-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-hydroxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-6(2)7-3-4-8(11)9(5-7)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

PFTSGHGQULOUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Substituted Benzene Derivatives

The foundational approach involves sulfonating a pre-functionalized benzene ring. For 2-hydroxy-5-isopropylbenzenesulfonamide, this typically begins with 2-methoxy-5-isopropylbenzene to mitigate the hydroxyl group’s reactivity during sulfonation. Chlorosulfonic acid introduces the sulfonyl chloride group at position 1 (ortho to methoxy), leveraging the methoxy group’s ortho/para-directing effects. Subsequent reaction with aqueous ammonia yields the sulfonamide, as demonstrated in bosentan synthesis:

$$
\text{2-Methoxy-5-isopropylbenzene} \xrightarrow{\text{ClSO}3\text{H}} \text{2-Methoxy-5-isopropylbenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{2-Methoxy-5-isopropylbenzenesulfonamide}
$$

Demethylation using hydrobromic acid in acetic acid (48–72 hours, 70–75°C) then converts the methoxy group to hydroxyl, achieving >95% purity.

Regioselective Sulfonation Challenges

Sulfonation of 2-hydroxybenzene derivatives without protection often leads to para-substitution relative to the hydroxyl group. To circumvent this, temporary protection of the hydroxyl group as a methyl ether is critical. For example, 2-methoxy-5-isopropylbenzene undergoes sulfonation at position 1 with 98% regioselectivity in toluene-dimethyl sulfoxide (DMSO) mixtures at 100–110°C.

Sulfonamide Group Installation and Optimization

Sulfonyl Chloride Intermediate

Conversion of sulfonic acid to sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in chlorobenzene at 80–90°C. The resulting sulfonyl chloride is purified via recrystallization from hexane, achieving >99% purity.

Ammonolysis Reaction

Amination of the sulfonyl chloride with ammonium hydroxide (25% w/w) in ethanol-water mixtures (1:1) at 25–30°C produces the sulfonamide in 92% yield. Critical parameters include pH control (8.5–9.0) and slow addition of ammonium hydroxide to prevent di-sulfonamide formation.

Deprotection and Final Product Isolation

Acid-Catalyzed Demethylation

The methoxy-to-hydroxy conversion is executed using hydrobromic acid (48% w/w) in glacial acetic acid at 70–75°C for 3–4 hours. Post-reaction neutralization with sodium hydroxide (pH 12–14) and extraction with toluene isolates the product, with chiral purity >99.8% confirmed via HPLC.

Crystallization and Purification

Final purification involves recrystallization from methanol-water (3:1), yielding 2-hydroxy-5-(propan-2-yl)benzene-1-sulfonamide as white crystals (mp 170–172°C). Purity is validated via high-performance liquid chromatography (HPLC) using a Lichrospher® silica column.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Classical Sulfonation Methoxy protection, sulfonation 85 98.9 Requires demethylation step
Friedel-Crafts Alkylation Isopropyl introduction, sulfonation 78 97.5 Risk of polyalkylation
Grignard-Based Synthesis Alcohol dehydrogenation, sulfonation 70 96.2 Multi-step, cost-intensive

Industrial-Scale Production Considerations

Patent WO2011021216A2 highlights the importance of solvent selection in minimizing impurities. Using toluene-DMSO mixtures reduces byproduct formation during nucleophilic substitution, ensuring isopropyl impurity levels <0.15%. Additionally, substituting sodium hydroxide with potassium hydroxide in demethylation improves reaction rates by 20%.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-Keto-5-(propan-2-yl)benzene-1-sulfonamide.

    Reduction: Formation of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonic acid.

    Substitution: Formation of 2-Halo-5-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural differences and predicted physicochemical properties of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide and related sulfonamides:

Compound Name Substituent (Position 2) Substituent (Position 5) Key Functional Groups Predicted LogP* Biological Activity (Evidence Source)
2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide -OH -CH(CH₃)₂ Hydroxyl, sulfonamide ~2.5 Not explicitly reported
Chlortalidone -Cl Dihydroxy isoindol Chloro, cyclic diol ~3.2 Diuretic (Thiazide-like)
Gefapixant -OCH₃ Diaminopyrimidinyloxy Methoxy, pyrimidine ~1.8 Purinergic P2X3 receptor antagonist
2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide -Cl -CF₃ Chloro, trifluoromethyl ~3.5 Unknown (structural analog)
4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide -CH(CH₃)₂ -CH₃, -OCH₃ Methoxy, methyl ~2.8 Not reported

*LogP values estimated using fragment-based methods; actual values may vary.

Key Observations:
  • Hydroxy vs.
  • Isopropyl Group : The bulky isopropyl group at position 5 may sterically hinder interactions with biological targets compared to smaller substituents (e.g., methyl in ) but could improve membrane permeability due to lipophilicity .

Computational and Analytical Tools

  • Multiwfn : Used for electron density topology analysis and predicting reactivity sites (e.g., nucleophilic -OH vs. electrophilic -Cl) .
  • Density Functional Theory (DFT) : Applied to correlate substituent effects with electronic properties (e.g., Colle-Salvetti functional in ) .

Biological Activity

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide can be represented as follows:

C10H13NO3S\text{C}_10\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound features a benzene ring substituted with a hydroxyl group, an isopropyl group, and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated that benzene sulfonamides can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism involves competitive inhibition of p-aminobenzoic acid (PABA), essential for bacterial folate synthesis .

Table 1: Antimicrobial Activity of Sulfonamides

CompoundMIC (µg/ml)Target Bacteria
2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide8MRSA
Sulfanilamide16E. coli
Trimethoprim4S. pneumoniae

Cytotoxic Activity

The cytotoxic effects of 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism appears to involve the modulation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like P53 and Bax while decreasing anti-apoptotic markers such as Bcl-2 .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HCT-11615Cell cycle arrest and DNA fragmentation

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives, including 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide:

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on MCF-7 cells, revealing that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis through intrinsic pathways .
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide was tested against various bacterial strains, showing effective inhibition comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, solvent-free reductive amination with aldehydes under reflux in absolute alcohol (4–6 hours) is effective. Monitor reaction progress using TLC (e.g., chloroform:methanol 7:3 ratio) and purify by recrystallization from ice water . High-performance liquid chromatography (HPLC) or GC-MS can validate purity, with spectral data (NMR, IR) confirming structural integrity .

Q. How do solvent systems influence the solubility and crystallization of this compound?

  • Methodology : Solubility screening in polar protic solvents (methanol, isopropanol) and aprotic solvents (methyl ethyl ketone) is critical. Evidence suggests methanol and isopropyl ether are effective for recrystallization due to their polarity and boiling points . Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic forms.

Q. What analytical techniques are most reliable for characterizing its structural and functional groups?

  • Methodology :

  • FT-IR : Identify sulfonamide (-SO₂NH₂) stretches at 1150–1300 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 9–10 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related sulfonamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

  • Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate binding affinities with target proteins (e.g., carbonic anhydrase). Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (pH, temperature, cell lines) and control variables (e.g., solvent effects).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized protocols.
  • Structural analogs : Test derivatives to isolate functional group contributions, as seen in sulfonamide drug development .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks.
  • HPLC stability-indicating methods : Quantify degradation products and identify pathways (e.g., hydrolysis of sulfonamide groups) .

Methodological Considerations

  • Theoretical Frameworks : Link studies to drug design principles (e.g., structure-activity relationships) or chemical reactivity theories (e.g., hard-soft acid-base theory) to guide experimental design .
  • Contradictory Data : Use multivariate analysis to distinguish experimental artifacts from true biological effects. For example, batch-to-batch variability in sulfonamide synthesis can alter bioactivity .

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